molecular formula C20H25NO B1678096 Pridinol CAS No. 511-45-5

Pridinol

Número de catálogo: B1678096
Número CAS: 511-45-5
Peso molecular: 295.4 g/mol
Clave InChI: RQXCLMGKHJWMOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pridinol es un relajante muscular de acción central que se ha utilizado durante décadas para tratar el dolor muscular asociado con la rigidez muscular. Es conocido por sus propiedades anticolinérgicas, que ayudan a atenuar los reflejos polisinápticos. This compound se usa comúnmente como un fármaco antiparkinsoniano y anticolinérgico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Pridinol se puede sintetizar a través de varios métodos. Un método común implica la reacción de acrilato de metilo con piperidina para obtener 3-(1-piperidil) propionato de metilo. Este intermedio luego se hace reaccionar con bromuro de fenilmagnesio (un reactivo de Grignard) para producir this compound. El producto final, mesilato de this compound, se obtiene haciendo reaccionar this compound con ácido metanosulfónico en un solvente de éter .

Otro método implica el uso de cloroetanol como materia prima. El cloroetanol reacciona con piperidina para formar 2-piperidil etanol, que luego se broma. El producto bromado reacciona con magnesio para formar un reactivo de Grignard, que luego se hace reaccionar con benzofenona para producir this compound. El this compound luego se hace reaccionar con ácido metanosulfónico en etanol para formar mesilato de this compound .

Métodos de Producción Industrial

La producción industrial de this compound generalmente sigue las rutas sintéticas mencionadas anteriormente, con optimizaciones para el rendimiento, el costo y la seguridad. El proceso implica múltiples pasos, incluida la preparación de intermedios, reacciones de Grignard y formación de sales, todas llevadas a cabo bajo condiciones controladas para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de Reacciones

Pridinol experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar para formar las cetonas o aldehídos correspondientes.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes.

    Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo de piperidina.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

    Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden usar para reacciones de sustitución.

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Pridinol functions as a muscarinic acetylcholine receptor antagonist. By inhibiting the action of acetylcholine, it reduces muscle excitability, alleviating involuntary movements and spasms. Its effects extend to both the central and peripheral nervous systems, making it a versatile treatment option for conditions characterized by muscle stiffness and spasms.

Clinical Applications

  • Muscle Spasms and Pain Management
    • This compound has shown significant efficacy in treating muscle pain, particularly in patients who have not adequately responded to other treatments. A meta-analysis indicated that this compound was more effective than placebo in alleviating muscle pain, with comparable tolerability profiles .
    • In a randomized controlled trial, this compound was administered as an add-on treatment for muscle pain, demonstrating substantial improvement in symptoms .
  • Neuromuscular Disorders
    • The drug is particularly beneficial for patients with Parkinson's disease and multiple sclerosis, where it helps manage muscle stiffness and spasms. Research indicates that this compound can effectively reduce spasticity in these populations .
    • A study highlighted that this compound's antispasmodic effects contribute positively to the quality of life in patients with chronic neuromuscular conditions .
  • Bioavailability and Pharmacokinetics
    • A pharmacokinetic study assessed the bioequivalence of two oral formulations of this compound. The results demonstrated similar absorption rates and bioavailability profiles between formulations, indicating consistent therapeutic potential .
    • Key pharmacokinetic parameters included:
      • Maximum concentration (C_max): 29.27 ng/mL (test) vs. 27.44 ng/mL (reference).
      • Elimination half-life (T_1/2): ranged from 8.97 to 34.85 hours, with mean values around 19 hours for both formulations .

Safety Profile

This compound is generally well-tolerated, with adverse events primarily including headache and dizziness. In clinical trials, the incidence of adverse effects was low compared to placebo groups . The safety profile supports its long-term use in managing chronic conditions.

Comparative Efficacy

A comparison of this compound with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) revealed that while both classes are effective for acute low back pain, this compound may offer additional benefits due to its specific action on muscle relaxation .

Mecanismo De Acción

Pridinol ejerce sus efectos a través de un mecanismo anticolinérgico. Bloquea los receptores de acetilcolina en el cerebro, lo que lleva a la relajación de los músculos esqueléticos. Esta acción ayuda a reducir los espasmos musculares y el dolor. Los objetivos moleculares y las vías exactas involucradas incluyen los receptores muscarínicos de acetilcolina (M1), que son responsables de sus efectos relajantes musculares .

Comparación Con Compuestos Similares

Pridinol es similar a otros relajantes musculares anticolinérgicos, como:

    Ciclobenzaprina: Se utiliza para los espasmos musculares, pero tiene una estructura química diferente.

    Orfenadrina: Otro relajante muscular con propiedades anticolinérgicas.

    Metocarbamol: Se utiliza para el dolor muscular, pero funciona a través de un mecanismo diferente.

Singularidad

This compound es único en su mecanismo anticolinérgico específico y su eficacia en el tratamiento de los espasmos musculares centrales y periféricos. Su capacidad para bloquear los receptores de acetilcolina lo distingue de otros relajantes musculares que pueden funcionar a través de diferentes vías .

Actividad Biológica

Pridinol, a non-benzodiazepine antispasmodic agent, has garnered attention for its efficacy in treating muscle-related pain and spasms. This article delves into the biological activity of this compound, supported by clinical studies, data analysis, and pharmacological insights.

This compound primarily acts as a muscarinic acetylcholine receptor antagonist , specifically targeting the M1 subtype. This action results in muscle relaxation by inhibiting the cholinergic transmission that contributes to muscle spasms. Its antispasmodic properties make it particularly useful in treating conditions such as lumbago, torticollis, and peripheral muscle spasms.

Case Studies and Research Findings

  • Real-World Evidence from the German Pain e-Registry : A retrospective analysis involving 1,133 patients treated with this compound for muscle-related pain revealed significant improvements in pain intensity and overall well-being. The average daily dose was 7.8 mg over a treatment duration of approximately 12 days. Notably:
    • Complete Response : 58.8% of patients reported complete relief.
    • Partial Response : 34.9% experienced partial relief.
    • Adverse Events : Only 6.2% reported drug-related adverse events (DRAEs) .
  • Comparative Study Against NSAIDs : In a study comparing this compound to NSAIDs for acute low back pain (a(L)BP), this compound demonstrated superior efficacy in pain reduction and functional improvement over a four-week period. The study highlighted:
    • Pain intensity reduction: 73% with this compound vs. 62.8% with NSAIDs.
    • Functional restrictions reduced by 69% with this compound compared to 42% with NSAIDs .
  • Pharmacokinetics : A randomized crossover bioequivalence trial established the pharmacokinetic profile of oral this compound, confirming its effective absorption and distribution in the body, which supports its therapeutic use .

Safety and Tolerability

This compound is generally well-tolerated, with a lower incidence of adverse effects compared to traditional NSAIDs. The retrospective analysis indicated that:

  • DRAEs occurred in only 9% of cases versus 20.8% in NSAID-treated patients.
  • Treatment discontinuation due to DRAEs was significantly lower (3.4% for this compound vs. 9.4% for NSAIDs) .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

ParameterThis compoundNSAIDs
Complete Response (%)58.8N/A
Partial Response (%)34.9N/A
Pain Intensity Reduction (%)7362.8
Functional Restrictions Reduction (%)6942
DRAE Incidence (%)920.8
Treatment Discontinuation Due to DRAEs (%)3.49.4

Propiedades

IUPAC Name

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXCLMGKHJWMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6856-31-1 (monomesylate), 968-58-1 (mono-hydrochloride)
Record name Pridinol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045090
Record name Pridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MW: 391.52. Crystals, mp 152.5-155.0 °C. Sparingly sol in water /Methanesulfonate/, Soluble in acetone
Record name PRIDINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

511-45-5
Record name Pridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pridinol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pridinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pridinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pridinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pridinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E75Q6SUUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PRIDINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

120-121 °C
Record name PRIDINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pridinol
Reactant of Route 2
Reactant of Route 2
Pridinol
Reactant of Route 3
Reactant of Route 3
Pridinol
Reactant of Route 4
Reactant of Route 4
Pridinol
Reactant of Route 5
Reactant of Route 5
Pridinol
Reactant of Route 6
Reactant of Route 6
Pridinol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.